molecular formula C14H12N2O3 B8643895 5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No. B8643895
M. Wt: 256.26 g/mol
InChI Key: ZJUMGBFEYBCJFF-UHFFFAOYSA-N
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Description

5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Oxo-6-(pyridine-2-yl)-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c17-13-9(11-4-1-2-6-15-11)8-10(14(18)19)12-5-3-7-16(12)13/h1-2,4,6,8H,3,5,7H2,(H,18,19)

InChI Key

ZJUMGBFEYBCJFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-oxo-8-propionyl-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate (0.50 g, 1.46 mmol), 2-trimethylstannyl pyridine (0.46 g, 1.90 mmol), LiCl (0.17 g, 4.38 mmol), and (Ph3P)4Pd (0.12 g, 0.11 mmol) in THF (10 mL) was heated by Microwave Synthesizer at 160° C. for 20 min. The reaction was cooled, diluted with H2O and extracted into EtOAc (3×). The organic layers were combined, dried over MgSO4 and concentrated. The concentrate was triturated in ether to give the salt of the title compound as a light green solid. The solid was dissolved in MeOH (5 mL), to which was added 2 eq. of 1N NaOH and the mixture was stirred for 2 h. The mixture was concentrated, taken up in H2O, neutralized by 10% HCl, extracted with CH2Cl2 (3×), dried over MgSO4, concentrated to give the title compound as a light yellow oil (0.32 g, 85%). MS (m/z, M+1): 257.1.
Name
5-oxo-8-propionyl-1,2,3,5-tetrahydroindolizin-6-yl trifluoromethanesulfonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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